N,N-diallyl-2-fluorobenzenesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14FNO2S |
|---|---|
Molecular Weight |
255.307 |
IUPAC Name |
2-fluoro-N,N-bis(prop-2-enyl)benzenesulfonamide |
InChI |
InChI=1S/C12H14FNO2S/c1-3-9-14(10-4-2)17(15,16)12-8-6-5-7-11(12)13/h3-8H,1-2,9-10H2 |
InChI Key |
LNSOSJMSAUEBGV-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Synthetic Methodologies and Catalytic Approaches for N,n Diallyl 2 Fluorobenzenesulfonamide
General Synthetic Routes to N-Diallyl Sulfonamide Derivatives
The preparation of N,N-diallyl sulfonamides, including the target compound N,N-diallyl-2-fluorobenzenesulfonamide, relies on established and emerging organic synthesis techniques. The primary disconnection for retrosynthetic analysis is typically at the sulfur-nitrogen bond of the sulfonamide group, suggesting a convergent synthesis from an appropriate sulfonyl derivative and diallylamine (B93489). Alternatively, the allyl groups or the fluorine atom can be introduced at different stages of the synthesis.
The formation of the S-N bond is the cornerstone of sulfonamide synthesis. This is most commonly achieved by reacting an activated sulfonic acid derivative, such as a sulfonyl halide, with a suitable amine.
The most direct and widely practiced method for synthesizing this compound is the nucleophilic substitution reaction between 2-fluorobenzenesulfonyl chloride and diallylamine. This reaction, a standard procedure for creating sulfonamides, involves the attack of the secondary amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. ekb.egnih.gov
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. ekb.eg Common bases include tertiary amines like triethylamine or pyridine, or inorganic bases such as potassium carbonate. The choice of solvent is flexible, with aprotic solvents like dichloromethane, acetonitrile, or tetrahydrofuran being commonly employed. nih.gov While sulfonyl chlorides are the most common reactants, sulfonyl fluorides can also be used, though they are generally less reactive. nih.gov
Table 1: Typical Reaction Conditions for Amidation of Sulfonyl Halides
| Parameter | Condition | Purpose |
|---|---|---|
| Sulfonyl Halide | 2-Fluorobenzenesulfonyl chloride | Electrophilic sulfur source |
| Amine | Diallylamine | Nucleophile |
| Base | Triethylamine, Pyridine, K₂CO₃ | HCl scavenger |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Reaction medium |
| Temperature | 0 °C to room temperature | To control reaction rate |
A modern alternative for forming the sulfonamide linkage involves the decarboxylative functionalization of aromatic carboxylic acids. nih.govnih.govprinceton.edu This innovative strategy allows for the synthesis of sulfonamides from readily available carboxylic acids and amines, which are traditional partners in amide coupling reactions. nih.govnih.govprinceton.edu In the context of this compound, this would involve starting with 2-fluorobenzoic acid.
This method utilizes a copper-catalyzed process where the carboxylic acid is converted in situ to a sulfonyl chloride through decarboxylative chlorosulfonylation. nih.govresearchgate.net This intermediate is not isolated but is immediately subjected to a one-pot amination with diallylamine to yield the final sulfonamide product. nih.govnih.gov This approach avoids the need to pre-functionalize the starting materials and expands the toolkit for sulfonamide synthesis. nih.gov
Table 2: Key Components of Decarboxylative Halosulfonylation for Sulfonamide Synthesis
| Component | Example/Role | Reference |
|---|---|---|
| Starting Material | Aromatic Carboxylic Acid (e.g., 2-Fluorobenzoic acid) | nih.gov |
| Catalyst System | Copper-based catalyst with ligand-to-metal charge transfer (LMCT) properties | nih.govresearchgate.net |
| Sulfonyl Source | SO₂ surrogate | researchgate.net |
| Halogen Source | Chloride source for in situ sulfonyl chloride formation | nih.gov |
| Amine | Diallylamine | nih.gov |
| Reaction Type | One-pot synthesis | nih.govnih.govprinceton.edu |
An alternative synthetic route involves forming the sulfonamide bond first and then introducing the allyl groups. This pathway would begin with the synthesis of the primary sulfonamide, 2-fluorobenzenesulfonamide (B182581), by reacting 2-fluorobenzenesulfonyl chloride with ammonia. The subsequent step is a double N-alkylation using an allyl halide, such as allyl bromide, in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Instead of starting with a fluorinated precursor, the fluorine atom can be introduced at a later stage of the synthesis onto a pre-formed N,N-diallylbenzenesulfonamide scaffold. This approach falls under the category of late-stage fluorination, a powerful tool in medicinal chemistry for modifying molecular properties. This is typically achieved through electrophilic aromatic substitution.
Electrophilic fluorination is a direct method for introducing fluorine into organic molecules. juniperpublishers.com Reagents containing a nitrogen-fluorine (N-F) bond have become the most stable, economical, and safe sources of electrophilic fluorine. wikipedia.org N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are two of the most common and effective reagents for this purpose. wikipedia.org
In this synthetic pathway, N,N-diallylbenzenesulfonamide would be treated with an electrophilic fluorinating agent. The sulfonamide group is an ortho-, para-director; therefore, the reaction would likely yield a mixture of ortho- and para-fluorinated products. Achieving regioselectivity for the ortho-position (to obtain the desired 2-fluoro isomer) can be challenging and may require specific directing group strategies or separation of the resulting isomers. NFSI is a versatile reagent that can act as a mild electrophilic fluorinating agent and is commercially available. chemicalbook.comorganic-chemistry.org
Table 3: Common Electrophilic N-F Fluorinating Reagents
| Reagent Name | Acronym | Key Characteristics |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, stable, commercially available, mild fluorinating agent. wikipedia.orgchemicalbook.com |
| Selectfluor® | F-TEDA-BF₄ | Crystalline solid, powerful fluorinating agent, highly soluble in polar solvents. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating reagent. wikipedia.org |
Fluorination Strategies for Benzenesulfonamide Scaffolds
Non-Traditional C-F Bond Formation Approaches
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of molecules like this compound. Traditionally, this is achieved by starting with a pre-fluorinated building block. However, non-traditional, late-stage fluorination methods offer greater flexibility and are an area of intense research. These methods can be broadly categorized into nucleophilic and electrophilic fluorinations. researchgate.net
Electrophilic fluorination, in particular, has seen significant advancements with the development of reagents like Selectfluor (F-TEDA-BF4). researchgate.net These N-F reagents act as a source of "F+", enabling the direct fluorination of electron-rich aromatic compounds. For a benzenesulfonamide core, direct fluorination could be challenging due to the electron-withdrawing nature of the sulfonamide group. However, strategies involving sequential hydrogen-atom transfer (HAT) and oxidative radical-polar crossover have been developed, utilizing systems like Ag(I)/Selectfluor, which are capable of fluorinating C-H bonds. researchgate.net Amide and sulfonamide groups can facilitate these processes, guiding the reaction to form the desired C-F bond. researchgate.net
Radical fluorination has also emerged as a powerful tool for C-F bond formation. These methods often involve the generation of a carbon-centered radical that then reacts with a fluorine source. researchgate.net While many examples focus on aliphatic C(sp³)–F bonds, methods for the challenging non-directed aromatic C—H fluorination are also being developed. researchgate.net
Transition Metal-Catalyzed Synthesis of this compound and Related Structures
Transition metal catalysis provides a powerful toolkit for constructing the key bonds within this compound, namely the S-N bond of the sulfonamide and the C-F bond. Palladium, copper, and nickel catalysts are at the forefront of these transformations.
Palladium-Catalyzed Transformations
Palladium catalysis is exceptionally versatile, enabling both C-N bond formation for the sulfonamide linkage and C-F bond formation. The Buchwald-Hartwig amination is a cornerstone of C-N cross-coupling, and similar palladium-catalyzed reactions can be used to couple an aryl halide (like 2-fluorobromobenzene) with diallylamine, followed by sulfonylation, or by directly coupling 2-fluorobenzenesulfonyl chloride with diallylamine.
More advanced palladium-catalyzed methods focus on C-H activation and functionalization. For instance, palladium catalysts can achieve the diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFSI) as a source of electrophilic nitrogen. organic-chemistry.org This reaction creates cyclic diamine derivatives, showcasing the ability of palladium to facilitate complex C-N bond formations. organic-chemistry.org
Furthermore, palladium catalysis is instrumental in the synthesis of allylic fluorides, which are structurally related to the target molecule. ucla.eduucla.edu Doyle and colleagues reported the first catalytic allylic C-H fluorination using a nucleophilic fluoride source, employing a Pd/Cr cocatalyst system to fluorinate simple olefins with high regioselectivity. nih.gov This demonstrates a pathway to synthesize analogs of the target compound where fluorine is located on the allyl group rather than the aromatic ring.
Table 1: Overview of Palladium-Catalyzed Fluorination
| Catalyst System | Fluoride Source | Substrate | Key Feature |
|---|---|---|---|
| Pd(0) / Trost bisphosphine ligand | AgF | Cyclic allylic chlorides | Enantioselective fluorination ucla.edu |
Copper-Catalyzed Methodologies
Copper-catalyzed reactions offer a cost-effective and efficient alternative for synthesizing sulfonamides and related structures. Copper catalysts are well-known to promote C-N cross-coupling reactions, including the synthesis of sulfonamides from sulfonyl chlorides and amines.
Recent advancements have focused on using copper catalysts with N-fluorobenzenesulfonimide (NFSI), a versatile reagent that can act as a source for both nitrogen and fluorine. A highly efficient amidation of heterocycles with NFSI has been developed using cuprous iodide as the catalyst, proceeding through a proposed C-H bond activation pathway. nih.gov This highlights the potential for copper to directly form C-N bonds on aromatic systems.
Moreover, copper catalysis can be directed towards C-F bond formation. A copper-catalyzed C-H fluorination using NFSI can be switched to favor C-F coupling over C-N coupling by modifying the reaction conditions, such as the catalyst-to-ligand ratio, temperature, and the addition of a base. researchgate.net This selective transformation of benzylic C-H bonds into C-F bonds, followed by substitution with various nucleophiles, provides a powerful synthetic sequence. nih.gov
Table 2: Copper-Catalyzed Functionalization with NFSI
| Catalyst | Reaction Type | Substrate | Key Outcome |
|---|---|---|---|
| CuI | Direct Amidation | Heterocycles | Synthesis of α-amidated heterocycles nih.gov |
Nickel-Catalyzed Reactions
Nickel catalysis provides unique reactivity, particularly in cross-coupling and difunctionalization reactions. While less common for direct S-N bond formation compared to palladium and copper, nickel catalysts excel in constructing complex carbon skeletons. An operationally simple and green protocol for Suzuki–Miyaura coupling in water has been developed using a NiSO₄·6H₂O/bipyridyl ligand system. nih.gov
In the context of this compound, nickel catalysis could be employed to synthesize advanced derivatives. For example, nickel-catalyzed dicarbofunctionalization of alkenes allows for the three-component coupling of organoboronic acids and organic halides with an alkene. rsc.org This methodology could be applied to the allyl groups of the target molecule to introduce diverse functional groups, rapidly increasing molecular complexity. rsc.org The regioselectivity of these additions can often be controlled by the choice of halide, offering a sophisticated tool for creating a library of related structures. rsc.org
Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
The quest for milder reaction conditions, lower catalyst loadings, and higher selectivity has driven the development of advanced catalytic systems. Photoredox catalysis, in particular, has emerged as a transformative technology in organic synthesis.
Photoredox-Catalyzed Synthetic Pathways
Photoredox catalysis utilizes light to initiate single-electron transfer (SET) processes, enabling unique bond formations under exceptionally mild conditions. This approach is highly relevant for the synthesis of N-allylated compounds. A dual phosphine and photoredox catalytic system has been reported for the hydroamination of unactivated olefins with N-H azoles. chemrxiv.org This method proceeds with high anti-Markovnikov regioselectivity and tolerates a wide range of functional groups. chemrxiv.org Such a strategy could be envisioned for the direct N-allylation of a primary 2-fluorobenzenesulfonamide, providing a modern and atom-economical alternative to traditional methods that use allyl halides. The proposed mechanism involves the activation of the N-H bond via a phosphine radical cation, showcasing the novel reaction pathways accessible through photoredox catalysis. chemrxiv.org
Electrocatalytic Approaches in Fluorination and Functionalization
Electrocatalytic methods offer a sustainable and efficient alternative to traditional chemical synthesis, relying on electrons as reagents to drive chemical transformations. In the context of synthesizing fluorinated benzenesulfonamides like this compound, electrocatalysis can be applied to both the introduction of the fluorine atom and the formation of the sulfonamide bond. These techniques often proceed under mild conditions, avoiding the need for harsh reagents.
One prominent electrocatalytic strategy involves the oxidative coupling of thiols and amines. acs.org This approach allows for the direct formation of the sulfonamide bond from readily available starting materials. For a compound like this compound, the synthesis could be envisioned starting from 2-fluorothiophenol and diallylamine. The reaction is typically carried out in an electrochemical cell, often a flow reactor, which allows for precise control over reaction parameters and can lead to optimized yields. acs.org The process generally involves the anodic oxidation of the thiol to form a sulfonyl radical intermediate, which then couples with the amine.
The table below illustrates typical conditions for electrochemical sulfonamide synthesis, which could be adapted for the target compound.
| Entry | Thiol (Starting Material) | Amine (Starting Material) | Additive | Solvent System | Reactor Type | Yield (%) |
| 1 | Thiophenol | Cyclohexylamine | None | CH₃CN / 0.3 M HCl (3:1) | Flow | 85 |
| 2 | Thiophenol | Aniline | Pyridine | CH₃CN / 0.3 M HCl (3:1) | Flow | 76 |
| 3 | 4-Methylthiophenol | Cyclohexylamine | None | CH₃CN / 0.3 M HCl (3:1) | Flow | 81 |
| 4 | 4-Chlorothiophenol | Proline methyl ester | None | CH₃CN / 0.3 M HCl (3:1) | Batch | 65 |
This table presents data for analogous sulfonamide syntheses to illustrate the electrochemical method. acs.org Conditions would require specific optimization for the synthesis of this compound.
Furthermore, electrochemical methods are being developed for the synthesis of allyl sulfones, which share structural motifs with the target molecule. rsc.orgresearchgate.net These processes, involving radical addition to alkenes, highlight the potential of electrochemistry to create complex sulfur-containing molecules in a regioselective and scalable manner. rsc.orgresearchgate.net
Organocatalysis and Metal-Free Synthetic Methods
The development of organocatalytic and metal-free approaches for sulfonamide synthesis aligns with the principles of green chemistry, avoiding potentially toxic and expensive metal catalysts. These methods often rely on the activation of substrates by small organic molecules or proceed through catalyst-free pathways under specific conditions.
One strategy for synthesizing sulfonamides from sulfonyl fluorides involves activation with Lewis acids. While some Lewis acids are metal-based, such as calcium triflimide [Ca(NTf₂)₂], which activates sulfonyl fluorides for nucleophilic addition with amines, the principles can guide the search for metal-free activators. acs.org The stability of sulfonyl fluorides, like 2-fluorobenzenesulfonyl fluoride, typically necessitates activation for them to react with amines like diallylamine under mild conditions. acs.org
Metal-free photocatalytic approaches have also emerged as a powerful tool. researchgate.net For instance, the synthesis of sulfonamides has been achieved using eosin Y as a metal-free photoredox catalyst, coupling thiols with phenylhydrazines. thieme-connect.com Another innovative metal-free method involves the reductive coupling of nitro-heteroarenes with aryl sulfinates, enhanced by ultrasound to improve reaction homogeneity. thieme-connect.com
Furthermore, N-fluorobenzenesulfonimide (NFSI) has been utilized as a sulfonyl donor in metal-free reactions for the synthesis of diarylsulfones, demonstrating its versatility beyond being just a fluorinating agent. researchgate.net This suggests the potential for developing novel metal-free pathways for creating C-S bonds in molecules like this compound.
The table below summarizes examples of metal-free or organocatalyzed reactions relevant to sulfonamide synthesis.
| Reaction Type | Key Reagents/Catalyst | Substrate 1 | Substrate 2 | Yield (%) |
| Lewis Acid Activation | Ca(NTf₂)₂ | 4-Cyanobenzenesulfonyl fluoride | Aniline | 85 |
| Photoredox Catalysis | Eosin Y | Aromatic Thiols | Phenylhydrazines | Good to Excellent |
| Reductive Coupling | Sodium bisulfite, SnCl₂ (optional) | Nitro-heteroarenes | Aryl sulfinates | Not specified |
| Sulfonylation | Triflic acid | Arenes | N-Fluorobenzenesulfonimide (NFSI) | Up to 98 |
This table showcases various metal-free and related catalytic approaches for forming sulfonamides and sulfones, providing a basis for developing a specific synthesis for this compound. acs.orgthieme-connect.com
Optimization of Reaction Conditions and Yield Enhancement
Solvent Effects and Additive Optimization
The choice of solvent and the use of additives are critical for optimizing the yield and purity of this compound. Solvents can influence reactant solubility, reaction rates, and the stability of intermediates and transition states. nih.govnih.gov In sulfonamide synthesis, a range of solvents from polar aprotic (e.g., acetonitrile, DMF) to polar protic (e.g., ethanol) have been employed. nih.govresearchgate.net The polarity of the solvent can significantly impact the reaction; for instance, polar solvents can promote hydrogen abstraction reactions, which can be an initial step in certain synthetic pathways. nih.gov A study on the synthesis of 4-methyl-N-phenylbenzenesulfonamide found that a mixture of ethanol and THF under sonic conditions provided the best yields. researchgate.net
Additives can play several roles, such as activating substrates, trapping byproducts, or acting as catalysts. In the synthesis of sulfonamides from sulfonyl chlorides, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly added to neutralize the HCl byproduct. acs.org In more modern methods, additives can have a more specific activating role. For example, LiBF₄ has been identified as a beneficial additive in one-pot sulfonamide synthesis, helping to avoid the formation of undesired sulfonyl fluoride byproducts. acs.org Similarly, in the calcium triflimide-activated synthesis of sulfonamides from sulfonyl fluorides, Ca(NTf₂)₂ itself acts as a crucial additive (catalyst) to enable the reaction. acs.org
The table below illustrates the impact of different solvents and additives on the yield of related sulfonylation reactions.
| Reaction | Solvent | Additive | Temperature (°C) | Yield (%) |
| Decarboxylative Chlorosulfonylation | Acetonitrile | LiBF₄ | Ambient | 68 (one-pot) |
| Decarboxylative Chlorosulfonylation | Acetonitrile | None | Ambient | 62 (one-pot) |
| Sulfonylation with Sulfonyl Fluoride | t-Amyl alcohol | Ca(NTf₂)₂ | 60 | 85 |
| Sulfonylation with Sulfonyl Fluoride | t-Amyl alcohol | None | 60 | 0 (after 24h) |
| N-Sulfonylation | EtOH-THF | Atomized Sodium | Sonic Condition | High |
This table demonstrates the significant influence of additives and solvent choice on reaction outcomes in sulfonamide synthesis. acs.orgresearchgate.netacs.org The optimal combination would need to be determined empirically for this compound.
Temperature and Pressure Influence
Temperature is a fundamental parameter in chemical synthesis that directly affects reaction kinetics. For the synthesis of this compound, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, decomposition of reactants or products, and reduced selectivity. For example, methods for synthesizing sulfonamides from stable precursors like sulfonyl fluorides often require heating to achieve a reasonable reaction rate. acs.org A reaction between 4-cyanobenzenesulfonyl fluoride and aniline was conducted at 60 °C to achieve a high yield in just one hour (in the presence of a catalyst). acs.org
Pressure is a less commonly varied parameter in standard laboratory sulfonamide synthesis but can be influential in specific cases, particularly for reactions involving gaseous reagents or where volume changes are significant. The concept of "internal chemical pressure," arising from steric and electronic effects within a crystal lattice, can influence the properties and reactivity of molecules, though this is more relevant in solid-state chemistry. iphy.ac.cn For solution-phase synthesis, high pressure can be used to accelerate reactions with a negative activation volume. While specific high-pressure studies on the synthesis of this compound are not documented, it remains a potential tool for optimization, especially if dealing with reluctant coupling partners.
Mechanochemical Synthesis Techniques
Mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging environmentally friendly technique. nih.gov These methods are often performed in the absence of solvents, or with minimal solvent (liquid-assisted grinding), leading to reduced waste, shorter reaction times, and sometimes different product selectivity compared to solution-based methods. semanticscholar.orgresearchgate.net
The reactivity of N-fluorobenzenesulfonimide (NFSI), a reagent relevant to both fluorination and sulfonylation, has been studied under mechanochemical conditions. semanticscholar.orgresearchgate.net Research has shown that NFSI can participate in fluorination, sulfonylation, and amidation reactions by ball milling, with yields comparable to or higher than their solvent-based counterparts. semanticscholar.orgresearchgate.net This demonstrates the potential of mechanochemistry for the synthesis of complex sulfonamides. A hypothetical mechanochemical synthesis of this compound could involve milling 2-fluorobenzenesulfonyl chloride or fluoride with diallylamine, possibly with a solid base or catalyst. This solvent-free approach could offer a more sustainable and efficient route to the target compound.
Chemical Reactivity and Functionalization of N,n Diallyl 2 Fluorobenzenesulfonamide
Reactivity of the Diallyl Moiety
The diallyl group, characterized by two terminal C=C double bonds separated by a nitrogen atom, is amenable to a wide range of reactions typical of 1,6-dienes. These transformations include functionalization of the alkenes, cyclization reactions to form nitrogen-containing rings, and polymerization processes.
Alkene Functionalization Reactions
The double bonds in N,N-diallyl-2-fluorobenzenesulfonamide can be independently or simultaneously functionalized through various addition reactions, leading to highly decorated acyclic or cyclic products.
Intramolecular diamination of diallyl sulfonamides is a powerful strategy for the synthesis of substituted piperazines and related 1,4-diamine derivatives. These reactions typically proceed via metal catalysis, where the sulfonamide nitrogen and an external nitrogen source add across the two double bonds.
Palladium-catalyzed diamination has been demonstrated on similar N-allyl systems. For instance, using an aminating reagent like N-fluorobenzenesulfonimide (NFBS), one nitrogen atom from the substrate and another from the reagent can be incorporated to generate cyclic diamine derivatives. organic-chemistry.org This process creates differentially protected diamines, offering significant synthetic flexibility. organic-chemistry.org Another approach involves a palladium-catalyzed oxidative transformation where a cyclic urea is formed directly. organic-chemistry.org Rhodium(III)-catalyzed aziridination followed by in-situ ring-opening with an amine nucleophile provides a direct route to 1,2-vicinal diamines from the alkene moieties. organic-chemistry.org
Detailed research findings on analogous systems suggest that the reaction of this compound would likely proceed under similar conditions, as summarized in the table below.
| Catalyst/Reagent System | Nitrogen Source | Typical Product | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / N-Fluorobenzenesulfonimide (NFBS) | NFBS | Cyclic Sulfamide | Forms differentially protected diamines. organic-chemistry.org |
| Pd(OAc)₂ / Iodosobenzene diacetate | Urea/Amide Substrate | Cyclic Urea | Direct oxidative cyclization. organic-chemistry.org |
| Rh(III) Catalyst / Nitrene Source + Amine | External Amine | Vicinal Diamine | Two-step, one-pot aziridination and ring-opening. organic-chemistry.org |
Carboamination reactions involve the addition of a carbon-based group and a nitrogen-containing group across a double bond. In the context of this compound, intramolecular variants of this reaction are particularly valuable for constructing nitrogen heterocycles. These reactions can be initiated by various metals, including palladium.
Palladium(II)-catalyzed intermolecular carboamination of allylamines has been shown to produce vicinal diamines with high regioselectivity. nih.govresearchgate.net A key strategy involves using a removable directing group to control the aminopalladation step and stabilize the resulting palladacycle intermediate. nih.govresearchgate.net While many carboamination methods require activating groups on the alkene, recent advances have focused on the functionalization of unactivated alkenes. springernature.com For example, radical-based approaches, such as the Smiles-Truce rearrangement of aryl sulfonamides, enable the aminoarylation of unactivated alkenes. springernature.com
Visible-light photocatalysis has also emerged as a powerful tool for these transformations. An atom-transfer radical cyclization process has been developed for the aroylchlorination of 1,6-dienes, which involves the formation of two new carbon-carbon bonds and one carbon-chlorine bond in a single step. nih.gov
Hydrofunctionalization introduces a hydrogen atom and a functional group across the double bonds. The hydrofluorination of the alkene moieties in this compound would yield fluorinated alkyl chains. While direct hydrofluorination using hydrogen fluoride is challenging, modern methods have been developed using alternative reagents and catalysts.
A recently developed redox-neutral method for the hydrofluorination of alkenes utilizes a cobalt(salen) catalyst system with Et₃N·3HF serving as the source of both hydrogen and fluorine. nih.gov This reaction proceeds through a polar-radical-polar crossover pathway to achieve Markovnikov selectivity. nih.gov Another strategy for the 1,4-difunctionalization of dienes employs an iodine(I)/iodine(III) catalysis platform. This method can achieve 1,4-difluorination or 1,4-hetero-difunctionalization, allowing for the creation of δ-fluoro-alcohols and amines. d-nb.info
Ring-Closing Metathesis (RCM) and Other Olefin Metathesis Reactions
Ring-Closing Metathesis (RCM) is a powerful and widely used reaction for the synthesis of unsaturated rings from dienes. wikipedia.orgorganic-chemistry.org For this compound, RCM provides a direct route to a five-membered nitrogen heterocycle, 1-(2-fluorophenylsulfonyl)-2,5-dihydro-1H-pyrrole, with the concomitant release of ethylene gas. organic-chemistry.org
The reaction is catalyzed by ruthenium-based complexes, such as Grubbs' first, second, and third-generation catalysts, or Hoveyda-Grubbs catalysts. organic-chemistry.orgresearchgate.net The choice of catalyst can influence reaction efficiency, functional group tolerance, and stereoselectivity. organic-chemistry.org While sulfur-containing compounds can sometimes be challenging substrates for olefin metathesis, sulfones are generally well-tolerated and undergo RCM and cross-metathesis reactions straightforwardly. arkat-usa.orgresearchgate.net The efficiency of ruthenium catalysts in metathesis reactions involving sulfur-containing compounds has been well-documented. mdpi.com
| Catalyst | Generation | Key Characteristics |
|---|---|---|
| Grubbs' Catalyst | First | Good activity for terminal, geminally disubstituted olefins. researchgate.net |
| Grubbs' Catalyst | Second | Higher activity and broader substrate scope; more tolerant of functional groups. organic-chemistry.orgarkat-usa.org |
| Hoveyda-Grubbs Catalyst | Second | Features a chelating benzylidene ligand, offering increased stability and recyclability. rsc.org |
Polymerization and Copolymerization Characteristics of the Diallyl Groups
The diallyl functionality allows this compound to act as a monomer in polymerization reactions. Radical polymerization of diallyl compounds is often characterized by a "cyclolinear" mechanism. researchgate.nete3s-conferences.orgresearchgate.net This process involves an alternating sequence of intermolecular propagation (chain growth) and intramolecular cyclization, leading to a linear polymer chain containing five- or six-membered rings as part of the backbone. e3s-conferences.orgresearchgate.nete3s-conferences.org
A significant challenge in the radical polymerization of many allyl monomers is degradative chain transfer to the monomer, which can lead to the formation of low molecular weight polymers. researchgate.net However, for certain diallyl monomers, particularly diallylammonium salts, the cyclopolymerization mechanism can suppress this degradative transfer, enabling the synthesis of high molecular weight polymers. e3s-conferences.orgresearchgate.nete3s-conferences.org
This compound can also participate in copolymerization with other monomers. For example, diallyl compounds have been copolymerized with sulfur dioxide. researchgate.netresearchgate.net Such copolymers can be designed to have specific properties and functionalities, for instance, serving as carriers for other molecules. researchgate.net Furthermore, copolymerization of diallyl disulfide with cyclooctene using a Grubbs catalyst has been shown to produce copolymers with adjustable disulfide content. mdpi.com
Transformations Involving the Sulfonamide Group
The sulfonamide moiety in this compound offers multiple avenues for chemical modification, including reactions at the nitrogen atom and transformations of the sulfonyl group itself.
Derivatization at the Nitrogen Atom
The N,N-diallyl groups serve as both a modulating element of the sulfonamide's properties and a handle for further chemical manipulation. A primary transformation at the nitrogen center involves the cleavage of the N-allyl bonds, a process commonly referred to as deallylation. This reaction is significant as the diallylsulfonamide group can function as a protecting group for amines, which can be subsequently removed to liberate the primary sulfonamide or the parent amine.
Several methods have been developed for the deallylation of N,N-diallylsulfonamides, broadly categorized into oxidative, reductive, and transition metal-catalyzed approaches.
Oxidative Cleavage: One-pot oxidative methods can effectively remove N-allyl groups. A notable strategy involves hydroxylation of the allyl double bonds followed by periodate scission of the resulting diols. This sequence ultimately leads to the release of the deprotected amine.
Reductive Cleavage: Reductive methods provide an alternative route for deallylation. These reactions often employ strong reducing agents to achieve the cleavage of the N-C bond.
Transition Metal-Catalyzed Deallylation: Palladium and ruthenium-based catalysts are frequently employed for the deallylation of allylic compounds. The mechanism often involves the formation of a π-allyl metal complex, facilitating the removal of the allyl group. For instance, Ru-catalyzed deallylation can proceed through the formation of a Ru-hydride catalyst that adds to the double bond, followed by β-hydride elimination.
| Deallylation Method | Reagents/Catalyst | Description |
| Oxidative Cleavage | Osmium tetroxide, Sodium periodate | One-pot hydroxylation and subsequent periodate scission of the diol. |
| Reductive Cleavage | Strong reducing agents | Cleavage of the N-C bond through reduction. |
| Transition Metal-Catalyzed | Palladium or Ruthenium complexes | Formation of a π-allyl metal complex facilitates allyl group removal. |
Sulfonyl Group Modifications and Extrusions
The sulfonyl group of this compound can undergo various transformations, including modifications that lead to the formation of new carbon-carbon bonds or complete removal (extrusion) of the sulfur dioxide unit.
Desulfonylative Cross-Coupling Reactions: In a notable transformation, the sulfonyl group can be extruded and replaced with another functional group. For instance, aryl sulfonyl fluorides can act as electrophiles in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This desulfonative coupling allows for the formation of a C-C bond at the position previously occupied by the sulfonyl group, offering a powerful tool for the synthesis of biaryl compounds. While this has been demonstrated for sulfonyl fluorides, the principle could potentially be extended to other sulfonyl derivatives.
Julia-Kocienski Olefination: The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. This reaction involves the reaction of a sulfone with an aldehyde or ketone. While not a direct modification of the sulfonamide, conversion of the sulfonamide to a suitable sulfone derivative would open the door to this class of reactions, enabling the synthesis of complex olefinic structures. The reaction typically proceeds via the addition of a metalated sulfone to a carbonyl compound, followed by a Smiles rearrangement and elimination of sulfur dioxide.
Reactivity of the Fluorinated Aromatic Ring
The 2-fluoro-substituted benzene (B151609) ring in this compound is amenable to a range of functionalization strategies, including aromatic substitution, directed metalation, and C-F bond activation.
Aromatic Substitution Reactions
The fluorine atom and the sulfonamide group influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom is generally considered a weak ortho, para-director for electrophilic aromatic substitution, while the sulfonamide group is a meta-director. In the context of nucleophilic aromatic substitution (SNAr), the fluorine atom can act as a leaving group, particularly when the ring is activated by strong electron-withdrawing groups.
In SNAr reactions, the rate of displacement of a halide leaving group often follows the order F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack on the aromatic ring, which is facilitated by a more polarized C-X bond.
Directed Ortho-Metalation Strategies
The sulfonamide group is a powerful directed metalation group (DMG), capable of directing deprotonation to the adjacent ortho position. This strategy, known as Directed ortho-Metalation (DoM), provides a highly regioselective method for the functionalization of the aromatic ring. The reaction involves the use of a strong organolithium base, such as n-butyllithium or sec-butyllithium, which coordinates to the oxygen atoms of the sulfonamide group, facilitating the removal of a proton from the C6 position of the benzene ring. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the position ortho to the sulfonamide group.
General Scheme for Directed Ortho-Metalation:
Coordination of an organolithium reagent to the sulfonamide group.
Regioselective deprotonation at the ortho position (C6).
Quenching of the resulting aryllithium intermediate with an electrophile.
| Electrophile | Introduced Functional Group |
| D2O | Deuterium |
| Alkyl halides | Alkyl group |
| Aldehydes/Ketones | Hydroxyalkyl group |
| CO2 | Carboxylic acid |
| I2 | Iodine |
C-F Bond Activation and Cross-Coupling Methodologies
The carbon-fluorine bond is the strongest single bond to carbon, making its activation a challenging but rewarding endeavor in synthetic chemistry. Transition metal catalysis, particularly with nickel and palladium, has emerged as a powerful tool for the functionalization of fluoroarenes via C-F bond activation.
Nickel-Catalyzed Cross-Coupling: Nickel catalysts have been shown to be effective for the cross-coupling of aryl fluorides with various partners, including organoboron reagents (Suzuki-Miyaura coupling) and Grignard reagents. These reactions typically involve the oxidative addition of the C-F bond to a low-valent nickel species.
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are also widely used for the activation of C-F bonds. Palladium-catalyzed Suzuki-Miyaura and Stille couplings of fluoroarenes have been reported, often requiring specialized ligands to facilitate the challenging oxidative addition step. The reaction of electron-deficient aryl fluorides with N-tosylhydrazones, for example, proceeds via C-F bond activation and migratory insertion of a palladium carbene.
These methodologies offer a direct route to introduce new carbon-carbon and carbon-heteroatom bonds at the position of the fluorine atom, providing access to a diverse array of substituted benzenesulfonamides.
Advanced Spectroscopic and Structural Elucidation of N,n Diallyl 2 Fluorobenzenesulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of N,N-diallyl-2-fluorobenzenesulfonamide by mapping the chemical environments and connectivity of its constituent atoms.
Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Connectivity
The ¹H and ¹³C NMR spectra offer a detailed picture of the molecule's carbon skeleton and the protons attached to it. The diallyl groups and the 2-fluorophenyl ring each present a unique set of signals. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of adjacent protons and carbons, causing them to appear further downfield.
The N,N-diallyl group is characterized by three distinct proton environments: the methylene (B1212753) protons adjacent to the nitrogen, the vinylic proton on the internal carbon of the double bond, and the terminal vinylic protons. Similarly, its ¹³C spectrum shows three signals corresponding to these carbon atoms.
The 2-fluorobenzenesulfonamide (B182581) portion of the molecule displays a complex multiplet pattern in the aromatic region of the ¹H NMR spectrum due to proton-proton and proton-fluorine couplings. The carbon atoms of the aromatic ring are also distinguishable, with their chemical shifts influenced by the fluorine and sulfonyl substituents.
Predicted ¹H NMR Data for this compound (in CDCl₃) This table is a prediction based on analogous structures and substituent effects.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H (Aromatic) | 7.20 - 8.00 | m | - |
| -CH=CH₂ (Allyl) | 5.70 - 5.90 | m | - |
| -CH=CH₂ (Allyl, terminal) | 5.15 - 5.30 | m | - |
| N-CH₂- (Allyl) | ~3.90 | d | ~6.0 |
Predicted ¹³C NMR Data for this compound (in CDCl₃) This table is a prediction based on analogous structures and substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (Aromatic, C-F) | 158 - 162 (d, ¹JCF ≈ 250 Hz) |
| C (Aromatic) | 117 - 136 |
| -CH=CH₂ (Allyl) | ~132 |
| -CH=CH₂ (Allyl, terminal) | ~119 |
| N-CH₂- (Allyl) | ~50 |
Fluorine-¹⁹ (¹⁹F) NMR for Fluoroaryl Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom on the aromatic ring. The precise chemical shift provides information about the electronic environment of the fluorine atom. This signal will appear as a multiplet due to coupling with the ortho, meta, and para protons on the benzene (B151609) ring, providing further structural confirmation. The chemical shift for a fluorine atom in a 2-fluorobenzenesulfonyl moiety typically appears in the range of -110 to -115 ppm relative to a CFCl₃ standard. colorado.edu
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's intricate structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, strong cross-peaks are expected between the adjacent protons of the allyl groups (N-CH₂ → -CH= → =CH₂). Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). researchgate.net This technique is instrumental in assigning each carbon signal to its attached proton(s). For instance, it would definitively link the N-CH₂ proton signal at ~3.90 ppm to the corresponding carbon signal at ~50 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). researchgate.net HMBC is vital for piecing together the molecular fragments. It would show correlations from the N-CH₂ protons to the internal vinylic carbon (-CH=) of the allyl group and, importantly, to the carbons of the 2-fluorophenyl ring, confirming the connection between the diallyl and fluoroaryl moieties across the sulfonamide linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms, regardless of whether they are connected through bonds. This can help to determine the preferred conformation of the molecule in solution, for example, by showing through-space interactions between protons on the allyl groups and those on the aromatic ring.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its functional groups. The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its key structural features. The most prominent bands are those from the sulfonyl group (S=O), which typically appear as two strong absorptions.
Predicted IR Absorption Bands for this compound This table is a prediction based on characteristic group frequencies.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Aromatic Ring | 3050 - 3100 | Medium |
| Vinylic C-H Stretch | -CH=CH₂ | 3020 - 3080 | Medium |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |
| C=C Stretch | Alkene | ~1645 | Medium |
| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| Asymmetric SO₂ Stretch | Sulfonamide | 1320 - 1350 rsc.org | Strong |
| Symmetric SO₂ Stretch | Sulfonamide | 1150 - 1170 rsc.org | Strong |
| C-F Stretch | Fluoroaromatic | 1200 - 1270 | Strong |
| S-N Stretch | Sulfonamide | 900 - 930 rsc.org | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. While polar groups like S=O give strong IR signals, non-polar, symmetric bonds often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of the allyl groups and the breathing modes of the aromatic ring. The symmetric stretch of the SO₂ group is also typically Raman active. rsc.org Analysis of the Raman spectrum helps to confirm the presence of these functionalities and provides a more complete vibrational profile of the molecule. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation products.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C12H14FNO2S), the theoretical exact mass can be calculated. In a typical HRMS experiment, the compound would be ionized, often by electrospray ionization (ESI) to form a protonated molecule [M+H]+.
The expected theoretical monoisotopic mass of the neutral molecule and its protonated form are presented in the table below. An experimental HRMS measurement would aim to match this theoretical value with a high degree of accuracy, typically within a few parts per million (ppm), to confirm the molecular formula.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C12H14FNO2S | 255.0729 |
| [M+H]+ | C12H15FNO2S+ | 256.0807 |
This data is theoretical and awaits experimental verification.
Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion (e.g., the [M+H]+ ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the compound's structure. For aromatic sulfonamides, common fragmentation pathways have been identified. nih.govresearchgate.netnih.govresearchgate.net
One of the most characteristic fragmentation pathways for aromatic sulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond, which can lead to the formation of the benzenesulfonyl cation or the dialkylamine fragment. researchgate.net Another common fragmentation involves the extrusion of sulfur dioxide (SO2), a neutral loss of 64 Da, which is often promoted by ortho substituents on the aromatic ring. nih.govresearchgate.net The presence of the allyl groups would likely lead to the loss of allyl radicals (C3H5•) or propene (C3H6).
Based on these general principles, a hypothetical fragmentation pattern for this compound is proposed below.
Table 2: Predicted Mass Spectrometry Fragmentation of this compound ([M+H]+ at m/z 256.0807)
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |
|---|---|---|
| 215.0542 | C3H5• | Loss of an allyl radical |
| 174.0277 | C6H10N• | Cleavage of the S-N bond with loss of the diallylamine (B93489) radical |
| 159.0147 | C3H5•, SO2 | Loss of an allyl radical and sulfur dioxide |
| 111.0031 | C6H5FO2S | Cleavage of the S-N bond to form the protonated diallylamine |
This fragmentation pattern is predictive and based on known fragmentation of similar compounds. Experimental verification is required.
X-ray Crystallography for Solid-State Molecular Architecture
As of the latest literature surveys, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the analysis of crystallographic data for structurally related sulfonamides can provide insights into the likely molecular conformation and packing in the solid state. nih.govnih.govresearchgate.netmdpi.commdpi.com
X-ray crystallography would definitively determine the three-dimensional arrangement of atoms in a crystal, providing precise measurements of bond lengths, bond angles, and torsion angles. For this compound, key structural features of interest would include the geometry around the sulfur atom, the orientation of the 2-fluorophenyl ring, and the conformation of the two allyl groups.
In related sulfonamide structures, the sulfur atom typically adopts a distorted tetrahedral geometry. nih.gov The conformation of the molecule would be influenced by steric and electronic interactions between the bulky diallylamino group and the ortho-fluoro-substituted phenyl ring. The allyl groups themselves can adopt various conformations.
Should a crystal structure be determined, the crystallographic data would be presented in a standardized format, as exemplified by the hypothetical data table below, which is based on typical values for similar organic molecules.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P21/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 105 (for monoclinic) |
| Volume (ų) | 1500 - 2000 |
| Z (molecules/unit cell) | 4 or 8 |
| Calculated Density (g/cm³) | 1.2 - 1.4 |
| Key Bond Lengths (Å) | S=O (~1.43), S-N (~1.65), S-C (~1.77) |
This data is illustrative and based on common values for related structures. Experimental determination is required for actual values.
Theoretical and Computational Chemistry Studies of N,n Diallyl 2 Fluorobenzenesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a compound like N,N-diallyl-2-fluorobenzenesulfonamide, these methods would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has become a standard and powerful tool for computational chemists. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.
Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, with a smaller gap generally indicating higher reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack.
Ab Initio Methods for Molecular Properties and Energetics
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of theory for calculating molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide more accurate energetic information and a more detailed description of electron correlation effects. For this compound, these methods could be used to refine the geometry and to calculate precise values for properties such as dipole moment, polarizability, and vibrational frequencies.
Conformational Analysis and Energetic Landscapes
The presence of flexible allyl groups in this compound suggests a complex conformational landscape. The rotation around the C-N and C-S bonds can lead to various conformers with different energies. A thorough conformational analysis would involve systematically exploring these rotational degrees of freedom to identify all stable conformers and the transition states that connect them.
This analysis would result in a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. By identifying the global minimum and other low-energy local minima on the PES, the most likely shapes the molecule will adopt can be determined. This information is critical for understanding its biological activity and its interactions with other molecules.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or its participation in various chemical transformations. By modeling the reaction pathway, chemists can identify the transition state, which is the highest energy point along the reaction coordinate.
The structure and energy of the transition state are key to understanding the reaction's kinetics and determining its rate-limiting step. DFT and ab initio methods can be used to locate these fleeting structures and calculate the activation energy of the reaction, providing a theoretical basis for experimental observations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data. For this compound, theoretical calculations can provide estimates of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the molecular structure and to assist in the interpretation of complex spectra. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical analysis.
Structure-Reactivity and Structure-Property Relationship Studies
By systematically modifying the structure of this compound in silico, for example, by changing the substituents on the benzene (B151609) ring or the allyl groups, it is possible to establish structure-activity relationships (SAR) and structure-property relationships (SPR). These studies explore how changes in molecular structure affect the compound's reactivity and physical properties.
Computational methods allow for the rapid screening of a large number of derivatives, providing insights into which structural features are most important for a desired activity or property. This can guide synthetic efforts towards molecules with enhanced characteristics, be it for materials science, medicinal chemistry, or other applications.
While specific data for this compound is currently lacking in the scientific literature, the computational methodologies described here represent the standard approach for a thorough theoretical investigation of such a molecule. Future research dedicated to this specific compound would undoubtedly provide valuable insights into its chemical nature.
Applications in Materials Science and Advanced Organic Synthesis
Utilization as Monomers for Polymer Synthesis
N,N-diallyl-2-fluorobenzenesulfonamide serves as a non-conjugated diene monomer. The presence of two allyl groups enables it to undergo a specialized form of radical polymerization known as cyclopolymerization. This process is characteristic of 1,6-dienes and leads to the formation of linear polymers containing cyclic repeating units within the main chain, thereby avoiding the cross-linking often associated with diene polymerization and overcoming the challenges of degradative chain transfer common to mono-allyl monomers. e3s-conferences.org
The homopolymerization of this compound is anticipated to proceed via a free-radical cyclopolymerization mechanism. In this mechanism, the polymerization initiates on one allyl group, followed by an intramolecular cyclization step to form a stable five- or six-membered ring, which then propagates intermolecularly. e3s-conferences.org This "cyclolinear" polymerization is crucial for achieving high molecular weight polymers from diallyl monomers. e3s-conferences.org
Research on analogous compounds, such as diallyl p-toluene sulfonamide, has shown that cyclopolymerization yields polymers with five-membered pyrrolidine rings as the repeating units in the main chain. The resulting polymer from this compound would thus feature a poly(pyrrolidine) backbone with pendant 2-fluorobenzenesulfonyl groups. The introduction of this ring structure into the polymer main chain is known to enhance thermal stability and raise the glass transition temperature of the resulting material. google.com
Table 1: Illustrative Radical Polymerization Conditions for Diallyl Monomers This table presents typical conditions used for the polymerization of various diallyl monomers, illustrating the likely parameters applicable to this compound.
| Monomer | Initiator | Solvent | Temperature (°C) | Resulting Structure |
| Diallyldimethylammonium chloride | Azobisisobutyronitrile (AIBN) | Dimethyl sulfoxide | 60-80 | Cyclolinear with pyrrolidinium rings researchgate.net |
| N,N-diallylpiperidine bromide | Radical Initiators | Water/Ethanol | 60-70 | Cyclolinear with 5- & 6-membered rings e3s-conferences.org |
| Diallylamine (B93489) | Radical Initiators | Various | Not specified | Cyclolinear with pyrrolidine rings |
| Diallyl p-toluene sulfonamide | Radical Initiators | Not specified | Not specified | Cyclolinear with 5-membered rings |
This compound can also be utilized in copolymerization reactions to incorporate its unique properties into a wider range of materials. A notable example from related diallyl compounds is the cyclo-copolymerization with sulfur dioxide. researchgate.netresearchgate.net This reaction typically yields copolymers containing five-membered cyclic structures along the polymer backbone, integrating both the diallyl monomer and the SO₂ unit.
Furthermore, it can potentially be copolymerized with various conventional vinyl monomers. The reactivity ratios would determine the resulting copolymer structure (i.e., random, alternating, or blocky). Such copolymers would merge the properties of the poly(this compound) units—such as thermal stability and hydrophobicity—with the characteristics of the comonomer, allowing for precise tuning of the final material's properties for specific applications.
Polymers derived from this compound are expected to exhibit a unique combination of properties stemming from both the polymer backbone and the pendant side groups.
Polymer Backbone: The cyclolinear backbone, composed of saturated five- or six-membered rings, imparts significant rigidity and is expected to result in polymers with good thermal stability and a high glass transition temperature. google.com
Pendant Group Effects: The 2-fluorobenzenesulfonamide (B182581) side group plays a critical role in defining the material's chemical properties. The presence of the highly electronegative fluorine atom and the polar sulfonamide group leads to materials with low surface energy, chemical inertness, and both hydrophobic and oleophobic characteristics. nih.govmdpi.com
Table 2: Expected Properties of Poly(this compound) and Their Structural Origins
| Property | Contributing Structural Feature | Anticipated Benefit |
| High Thermal Stability | Cyclolinear aliphatic backbone | Durability in high-temperature applications |
| Chemical Resistance | C-F bond, Sulfonamide group | Stability in harsh chemical environments mdpi.com |
| Low Surface Energy | Fluorinated aromatic side group | Non-adhesive and low-friction surfaces |
| Hydrophobicity & Oleophobicity | Fluorinated aromatic side group | Water and oil repellency for coatings |
| Amorphous Nature | Bulky side group hindering crystallization | Potential for optical transparency |
Spectroscopic analysis, including FTIR and NMR, would be essential to confirm the cyclized structure. For instance, in polymers of N,N-diallylpiperidine bromide, ¹³C-NMR has been used to identify and quantify the presence of both five- and six-membered rings in the macromolecular chains. e3s-conferences.org
Role as Precursors for Novel Functional Materials
Beyond direct polymerization, this compound can serve as a precursor in the synthesis of more complex functional materials, where the fluorinated sulfonamide moiety is leveraged to create materials with specialized, "smart," or responsive properties.
Fluorinated polymers are a distinct class of materials valued for their exceptional stability and unique surface properties. mdpi.com Polymers incorporating the this compound unit are prime candidates for the design of fluorinated soft materials such as gels, elastomers, and functional coatings.
The inherent properties of fluoropolymers—high thermal stability, chemical inertness, low coefficient of friction, and hydro/oleophobicity—are directly translated to materials derived from this monomer. nih.govmdpi.com These characteristics are highly desirable for applications requiring durable, non-stick, and self-cleaning surfaces. For example, highly fluorinated polymers containing sulfamide groups have been successfully applied as dynamic modifiers of fused silica capillary walls, demonstrating their utility in creating high-performance separation media. nih.gov This suggests that polymers based on this compound could be used to fabricate chemically resistant membranes, protective coatings, or low-friction biomedical materials.
For instance, the incorporation of this monomer into copolymers can create amphiphilic structures. Research on hydrophobically modified polyelectrolytes synthesized from diallyl monomers shows that such polymers can self-assemble or associate in aqueous solutions in response to changes in environmental conditions like salt concentration. researchgate.net Similarly, copolymers containing this compound could exhibit tunable solution behavior or undergo conformational changes in response to specific solvents or temperatures, making them suitable for applications in sensors, controlled release systems, or smart fabrics.
Intermediates for the Synthesis of Complex Organic Scaffolds
The this compound molecule can serve as a valuable starting material for the construction of complex nitrogen-containing heterocyclic compounds. The diallyl groups are particularly reactive and can undergo a variety of cyclization reactions. Intramolecular cyclization of allylic sulfonamides is a known and effective method for creating diverse nitrogen-containing heterocyclic structures. benthamscience.com These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.
The general strategy involves the transformation of the allyl groups into cyclic structures, such as pyrrolidines or other more complex ring systems. The reaction pathways can be influenced by the choice of reagents and reaction conditions, allowing for the synthesis of a range of different heterocyclic derivatives. The 2-fluoro substituent on the benzenesulfonamide moiety can also influence the reactivity and properties of the resulting complex organic scaffolds.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Starting Material | Potential Reaction Type | Resulting Heterocyclic Scaffold |
| This compound | Ring-closing metathesis | Dihydropyrrole derivatives |
| This compound | Halocyclization | Halogenated piperidine derivatives |
| This compound | Oxidative cyclization | Functionalized pyrrolidine derivatives |
Application in Catalyst and Ligand Design
The nitrogen and sulfur atoms within the sulfonamide group, along with the π-systems of the allyl groups and the benzene (B151609) ring, present potential coordination sites for metal ions. This suggests that this compound could be explored as a ligand in the design of transition metal catalysts. The electronic properties of the ligand, influenced by the electron-withdrawing fluorine atom, could modulate the catalytic activity of the metal center.
While direct applications of this compound in catalysis are not extensively documented, the broader class of sulfonamide-containing ligands has been utilized in various transition-metal-catalyzed reactions. The development of new ligands is crucial for advancing catalytic processes, and the unique electronic and steric properties of this compound could offer advantages in specific catalytic transformations. Further research would be necessary to synthesize and evaluate the performance of metal complexes derived from this sulfonamide.
Development of Chemical Tools and Probes for Research Purposes
The fluorinated benzenesulfonamide core of this compound could serve as a platform for the development of chemical tools and probes. The fluorine atom can be useful for ¹⁹F NMR spectroscopy studies, a technique that is highly sensitive and has a wide chemical shift range, making it a powerful tool for studying molecular interactions and biological processes.
Q & A
Q. What are the optimal synthetic routes for N,N-diallyl-2-fluorobenzenesulfonamide, and how can researchers ensure high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between 2-fluorobenzenesulfonyl chloride and diallylamine. Key steps include:
- Using triethylamine or sodium hydroxide as a base to deprotonate the amine and drive the reaction .
- Employing dichloromethane or dimethylformamide as solvents for better reactant solubility .
- Reaction temperatures between 0–25°C to minimize side reactions like sulfonamide hydrolysis .
Purity can be ensured via HPLC (using a C18 column and acetonitrile/water mobile phase) and NMR (checking for residual solvent peaks at δ 2.5–3.5 ppm for DMF) .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies :
- pH Stability : Dissolve the compound in buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for sulfonamide absorbance) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, thermal decomposition above 150°C suggests limited utility in high-temperature applications .
- Light Sensitivity : Expose to UV light (254 nm) and track changes in HPLC retention time to detect photodegradation products .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data for sulfonamide derivatives, including this compound, be resolved in pharmacological studies?
- Methodological Answer : Conflicting SAR data often arise from differences in assay conditions or target specificity. To address this:
- Comparative Binding Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) against multiple targets (e.g., carbonic anhydrase vs. cyclooxygenase) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with hydrophobic pockets or hydrogen-bonding residues, clarifying selectivity .
- Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., IC50 measurements at pH 7.4) to reduce variability .
Q. What experimental strategies can mitigate side reactions during functionalization of the diallyl group in this compound?
- Methodological Answer : The diallyl group’s reactivity can lead to polymerization or oxidation. Mitigation strategies include:
- Radical Inhibitors : Add TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to suppress radical-initiated polymerization during photochemical reactions .
- Controlled Oxidation : Use ozonolysis at -78°C followed by reductive workup (e.g., dimethyl sulfide) to selectively cleave allyl groups without sulfonamide degradation .
- Protection of Sulfonamide : Temporarily protect the sulfonamide with tert-butyldimethylsilyl chloride before functionalizing the diallyl moiety .
Q. How can researchers analyze conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Discrepancies often stem from polymorphic forms or impurities. To resolve:
- Powder X-ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms, which affect solubility .
- Solubility Parameter Calculations : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. For example, δH > 10 MPa¹/² indicates better solubility in DMSO than hexane .
- Purification : Recrystallize from ethyl acetate/hexane (1:3) to remove hydrophobic impurities that skew solubility measurements .
Key Considerations for Researchers
- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., NMR + LC-MS for degradation studies) .
- Advanced Functionalization : Prioritize protecting-group strategies to retain sulfonamide integrity during modifications .
- Biological Assays : Account for solvent choice (e.g., DMSO vs. ethanol) in cytotoxicity studies to avoid artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
